(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine
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Overview
Description
(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of biocatalysts, such as recombinant E. coli strains, has also been explored for the asymmetric reduction of related compounds .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated derivatives, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anti-cancer activity.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors (FGFRs), showing promise in cancer therapy.
Uniqueness
(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications, particularly in drug design and materials science.
Properties
Molecular Formula |
C10H10F3N |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h2-6,9H,1,14H2/t9-/m1/s1 |
InChI Key |
VQHLJBHRAVBSPS-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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